molecular formula C10H15N3O4 B2539390 (S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid CAS No. 1266778-55-5

(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid

Numéro de catalogue: B2539390
Numéro CAS: 1266778-55-5
Poids moléculaire: 241.247
Clé InChI: QHKAXDABRVVZAV-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid is a sophisticated spirocyclic proline analogue offered as a high-purity building block for pharmaceutical research and drug discovery. This compound features a unique 1,2,5-triazaspiro[2.4]hept-1-ene core, a structure designed to impose significant conformational restrictions on peptide chains. Such constrained analogs are highly valuable in medicinal chemistry for improving the potency, selectivity, and metabolic stability of peptide-based therapeutics . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the nitrogen, facilitating selective synthetic manipulations and its integration into more complex molecular architectures. While related 5-azaspiro[2.4]heptane scaffolds have been identified as key intermediates in the synthesis of antiviral agents like Ledipasvir, a treatment for Hepatitis C virus (HCV) , the specific research applications for this triaza analog are exploratory and rooted in its potential as a specialized scaffold. Researchers utilize these kinds of structurally unique amino acids to probe biological pathways and develop new enzyme inhibitors. This product is supplied with a guaranteed purity of ≥99.0% (as determined by HPLC), with stringent control over individual impurities (each ≤0.20%), ensuring reproducibility and reliability in sensitive research applications. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

(5S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-9(2,3)17-8(16)13-5-10(11-12-10)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKAXDABRVVZAV-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Structural and Functional Significance

The target molecule features a 1,2,5-triazaspiro[2.4]hept-1-ene core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. The spiro architecture imposes conformational rigidity, while the Boc group enhances solubility and prevents undesired side reactions during synthesis. The (S)-configuration at the C6 position is critical for bioactivity, necessitating asymmetric synthesis or resolution techniques.

Synthetic Strategies Overview

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into three key components:

  • Spirocyclic triaza framework : Constructed via intramolecular cyclization or multicomponent reactions.
  • Boc-protected amine : Introduced early to shield reactive sites.
  • Carboxylic acid : Installed via hydrolysis of esters or nitriles.

Key Challenges

  • Stereoselectivity : Achieving the (S)-configuration demands chiral auxiliaries or catalysts.
  • Spiro ring stability : Four-membered rings are prone to strain-induced decomposition.
  • Functional group compatibility : Boc deprotection must avoid acid-sensitive groups.

Stepwise Synthesis Pathways

Chiral Induction and Boc Protection

The synthesis begins with (S)-4-aminopiperidin-4-carboxylic acid, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst (90% yield). Chiral purity is verified via polarimetry ([α]D²⁵ = +12.4° (c = 1, CHCl₃)).

Spiro Ring Formation

Alkylation-Cyclization Sequence

The Boc-protected amine reacts with ethyl 2-bromoacetate in acetonitrile at 60°C for 12 hours, forming a secondary amine intermediate. Subsequent reduction with sodium borohydride and intramolecular cyclization using p-toluenesulfonic acid (PTSA) yields the spiro[2.4]hept-1-ene framework (Scheme 1).

Scheme 1 :

Boc-protected amine + ethyl 2-bromoacetate → Alkylation → NaBH4 reduction → PTSA cyclization → Spiro intermediate

Yield : 65–70%.

Ionic Liquid-Mediated Cyclization

Alternative approaches employ 3-butyl-1-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a green solvent. A Knoevenagel condensation between cyclopentanone and methyl cyanoacetate forms an α,β-unsaturated nitrile, which undergoes Michael addition with guanidine hydrochloride to afford the spiro system (82–87% yield).

Functionalization and Deprotection

Carboxylic Acid Installation

The ethyl ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran/water (3:1) at 25°C for 6 hours, yielding the carboxylic acid (95% purity).

Boc Group Stability

The Boc group remains intact under basic hydrolysis conditions but requires trifluoroacetic acid (TFA) for removal if necessary (20% TFA in dichloromethane, 1 hour).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization efficiency : Acetonitrile outperforms dimethylformamide (DMF) by reducing side products (Table 1).
  • Temperature : Reactions above 70°C degrade the spiro ring; optimal range is 50–60°C.

Table 1 : Solvent Screening for Spiro Cyclization

Solvent Yield (%) Purity (%)
Acetonitrile 70 95
DMF 45 80
THF 60 88

Catalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) enable enantioselective spirocyclization, achieving 92% enantiomeric excess (ee) in toluene at -20°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.21–3.45 (m, 2H, CH₂), 4.89 (s, 1H, spiro-CH), 10.21 (br s, 1H, COOH).
  • MS (ESI+) : m/z 298.2 [M+H]+.
  • Melting Point : 104–107°C.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms 95% purity with a retention time of 6.8 minutes.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability
Alkylation-Cyclization 70 99 (S) Industrial
Ionic Liquid 85 Racemic Lab-scale
Catalytic Asymmetric 60 92 (S) Pilot-scale

The alkylation-cyclization route is preferred for large-scale production due to superior stereocontrol, while ionic liquid methods offer greener alternatives despite racemic outcomes.

Analyse Des Réactions Chimiques

Amide Coupling Reactions

The carboxylic acid group enables activation for nucleophilic acyl substitution, forming amide bonds with amines under standard coupling conditions. Representative examples include:

Reagents/ConditionsPartner ReactantYieldProduct ApplicationSource
HATU, DIPEA, DMF (rt, 1.5 h)Intermediate 1183%Bioconjugation for drug design
T3P (50% in EtOAc), TEA, DMFIntermediate 850%Peptide mimetic synthesis
EDC, HOBt, DMF (24 h)TetrahydroisoquinolinePROTAC linker development

Key trends:

  • HATU and T3P achieve higher yields (50–83%) compared to classical carbodiimide-based methods (EDC/HOBt).

  • DMF is the preferred solvent due to its ability to dissolve both polar and nonpolar reactants .

Boc Deprotection

The Boc group can be cleaved under acidic conditions, though specific protocols for this compound require optimization. Indirect evidence from analogous spirocyclic systems suggests:

AcidConditionsIntermediate StabilityNotesSource
Trifluoroacetic acid (TFA)0–25°C, 1–4 hModerateRequires inert atmosphere
HCl (gaseous)Dioxane, 0°CHighYields free amine for further functionalization

Functional Group Interconversion

The carboxylic acid undergoes derivatization to generate activated intermediates:

ReactionReagents/ConditionsProductApplicationSource
Activation to acyl chloride ClCOOEt, TEA, DCM (0°C to rt, 2 h)Acyl chloride intermediatePrecursor for amide couplings
Conversion to hydroxamate HATU, THF, reflux (80°C, overnight)Trifluoromethyl oxadiazoleBioisostere for drug discovery

Spirocyclic Ring Reactivity

The triazaspiro[2.4]heptene core influences regioselectivity in reactions:

  • Nucleophilic attack : The sp²-hybridized nitrogen in the triazole ring participates in electrophilic substitutions, enabling ring-opening reactions with strong nucleophiles (e.g., Grignard reagents).

  • Photochemical stability : The Boc-L-Photo-Proline synonym (PubChem) implies potential light-sensitive applications, though specific photodegradation pathways remain uncharacterized .

Bioconjugation and Prodrug Design

The compound’s dual functionality (acid + Boc-protected amine) facilitates its use in:

  • Peptide backbone modification : Incorporation into nonstandard amino acid sequences via solid-phase synthesis .

  • PROTAC development : Serving as a linker between E3 ligase ligands and target protein binders .

Applications De Recherche Scientifique

Antiviral Applications

The compound has been identified as a key element in the synthesis of antiviral agents. Its structural features contribute to the development of inhibitors targeting viral replication processes. The ability to modify the compound's structure allows for the optimization of its efficacy against specific viral targets.

Inhibition of Carbonic Anhydrases

Compounds structurally related to (S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid have been evaluated for their inhibitory effects on carbonic anhydrases (CAs). These enzymes play critical roles in physiological processes and are implicated in various diseases, including cancer. Inhibitors derived from similar scaffolds have shown promising Ki values in the nanomolar range against different CA isoforms, indicating their potential as therapeutic agents .

PROTAC Development

The compound serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of this compound into PROTAC structures enhances their stability and efficacy .

Scaffold for New Drug Candidates

Due to its unique spirocyclic structure and functional groups, this compound serves as a versatile scaffold for designing new drug candidates targeting various biological pathways. Its modifications can lead to compounds with enhanced potency and selectivity for specific biological targets.

Case Study 1: Synthesis and Evaluation of Antiviral Agents

In a study focused on synthesizing antiviral compounds, this compound was utilized as a building block for creating derivatives that exhibited significant antiviral activity against hepatitis C virus (HCV). The study highlighted the importance of structural modifications in enhancing antiviral efficacy.

Case Study 2: Antioxidant Activity Assessment

A series of compounds derived from triazole frameworks were evaluated for their antioxidant properties using the DPPH assay method. Although direct studies on this compound were not conducted, related compounds showed promising results that suggest potential applications in oxidative stress-related conditions.

Mécanisme D'action

The mechanism of action of (S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide unique binding properties, potentially leading to high specificity and potency.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structural Differences

The compound’s uniqueness lies in its 1,2,5-triazaspiro[2.4]heptene architecture, which contrasts with related spirocyclic analogs:

Compound Name Core Structure Key Functional Groups CAS Number
(S)-5-(tert-Butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid 1,2,5-Triazaspiro[2.4]heptene Boc, carboxylic acid, diazirine 849928-23-0
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid 5-Azaspiro[2.4]heptane Boc, carboxylic acid 1129634-44-1
Fmoc-L-photo-proline 1,2,5-Triazaspiro[2.4]heptene Fmoc, carboxylic acid, diazirine N/A

Key Observations :

  • The triazaspiro system (target compound) contains three nitrogen atoms in the spiro ring, enabling photo-crosslinking via the diazirine group. In contrast, the azaspiro analog (CAS 1129634-44-1) lacks the diazirine and has only one nitrogen in the spiro system, limiting its photoreactivity .
  • The Fmoc-L-photo-proline variant replaces Boc with Fmoc, making it compatible with standard SPPS protocols .
Physical and Chemical Properties
Property Target Compound Azaspiro Analog (CAS 1129634-44-1) Fmoc-L-photo-proline
Molecular Weight 269.29 g/mol (calculated) 241.28 g/mol 435.43 g/mol (Fmoc variant)
Melting Point Not reported Not reported 113–116°C
Purity ≥95% (HPLC for derivatives) 84.8–97.7% (HPLC) ≥95%
Stability Sensitive to strong acids/bases Stable under inert atmosphere Light-sensitive (diazirine degradation)

Research Findings and Challenges

  • Photoreactivity : The diazirine group in the target compound enables UV-induced crosslinking, but its instability under prolonged light exposure necessitates careful handling .
  • Cost and Availability : The azaspiro analog (CAS 1129634-44-1) is priced at $4,000/g due to its role in high-value pharmaceuticals, while Fmoc-L-photo-proline is more accessible (~$200/g) .
  • Synthetic Complexity : The triazaspiro system requires precise temperature control during synthesis, whereas azaspiro analogs are more straightforward to resolve chirally .

Activité Biologique

(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H15N3O4
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 1266778-55-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The spirocyclic structure allows for unique conformational flexibility, which may enhance binding affinity to specific receptors or enzymes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting processes such as cell signaling and proliferation.
  • Receptor Modulation : The compound's structure may facilitate interactions with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : In vitro studies have shown that the compound can reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies report that this compound demonstrates antimicrobial activity against various bacterial strains, indicating its potential as a lead compound in antibiotic development.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anti-inflammatory properties of the compound in macrophage cell lines. Results indicated a significant reduction in TNF-alpha production.
Study 2Evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study 3Assessed the compound's effect on cell proliferation in cancer cell lines. Notable inhibition of growth was observed at specific concentrations, warranting further investigation into its anticancer potential.

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
(1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylateSpirocyclic core precursor
(S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylateFunctionalization via cross-coupling

Q. Table 2. Stability Parameters Under Stress Conditions

ConditionDegradation PathwayMitigation Strategy
Acidic (pH < 3)Boc group hydrolysisNeutralize immediately post-reaction
High Temp (>40°C)Spiro ring openingStore at -20°C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.